molecular formula C10H9BrN2O2 B1406845 Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1038391-10-4

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B1406845
CAS RN: 1038391-10-4
M. Wt: 269.09 g/mol
InChI Key: KZMRDAYGLNMVIH-UHFFFAOYSA-N
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Description

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 .


Synthesis Analysis

The synthesis of similar compounds, such as 3-bromoimidazo[1,2-a]pyridines, has been reported in the literature. These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

In the synthesis of similar compounds, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

The boiling point is reported to be between 76-79°C .

Scientific Research Applications

Comprehensive Analysis of Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate Applications

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Synthesis of N-(Pyridin-2-yl)amides: This compound serves as a precursor in the synthesis of N-(pyridin-2-yl)amides, which are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . These amides have significant biological and therapeutic value, often serving as pharmacophores in various pharmaceutical molecules.

Formation of 3-Bromoimidazo[1,2-a]pyridines: Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is also used to synthesize 3-bromoimidazo[1,2-a]pyridines through a one-pot tandem cyclization/bromination process . These structures are versatile and can be further transformed into other complex molecular skeletons, expanding their utility in medicinal chemistry.

Medicinal Chemistry Applications: The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is a key structural feature in many therapeutic agents, including those with antiviral, antibacterial, and anti-inflammatory properties.

Material Science Innovations: The structural characteristics of imidazo[1,2-a]pyridines make them useful in material science. They are employed in the development of new materials with potential applications in electronics, photonics, and nanotechnology .

Optoelectronic Devices and Sensors: Compounds containing the imidazo[1,2-a]pyridine structure are utilized in the creation of optoelectronic devices and sensors . Their luminescent properties are particularly valuable in the development of emitters for confocal microscopy and imaging applications.

Central Nervous System (CNS) Agents: Imidazo[1,2-a]pyridines are important CNS agents, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics . They are considered efficient substitutes for traditional drugs due to their ability to produce fewer side effects compared to classical benzodiazepines.

properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMRDAYGLNMVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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